(R)-3-Aminochroman-7-OL hbr
説明
(R)-3-Aminochroman-7-OL HBr is a chiral aminochromanol derivative with a hydroxyl group at position 7 and an amine group at position 3, stabilized as a hydrobromide salt.
特性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC名 |
(3R)-3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H/t7-;/m1./s1 |
InChIキー |
IKXUSERMXNVPPP-OGFXRTJISA-N |
異性体SMILES |
C1[C@H](COC2=C1C=CC(=C2)O)N.Br |
正規SMILES |
C1C(COC2=C1C=CC(=C2)O)N.Br |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminochroman-7-OL hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with chroman, which undergoes a series of reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Aminochroman-7-OL hydrobromide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial reagents include hydrogen bromide and various catalysts to optimize reaction conditions.
化学反応の分析
Types of Reactions
®-3-Aminochroman-7-OL hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield chromanone derivatives, while reduction of the amino group may produce primary amines.
科学的研究の応用
®-3-Aminochroman-7-OL hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of ®-3-Aminochroman-7-OL hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
類似化合物との比較
Comparison with Similar Compounds
A meaningful comparison would require data on structurally or functionally related compounds, such as:
- Chromanol derivatives (e.g., Trolox, α-tocopherol analogs).
- Aminotetralins (e.g., 5-HT1A receptor agonists like 8-OH-DPAT).
- β-Blockers (e.g., propranolol, atenolol).
Key parameters for comparison would include:
- Physicochemical properties (e.g., solubility, logP, pKa).
- Pharmacokinetics (e.g., bioavailability, half-life).
- Receptor binding affinities (e.g., for adrenergic or serotonergic receptors).
- Therapeutic efficacy (e.g., in vivo studies).
Example Data Table (Hypothetical Due to Lack of Evidence):
| Compound | logP | Solubility (mg/mL) | IC50 (nM) for Target X | Bioavailability (%) |
|---|---|---|---|---|
| (R)-3-Aminochroman-7-OL | 1.2 | 25.3 | 120 | 45 |
| Trolox | 0.8 | 50.1 | N/A | N/A |
| 8-OH-DPAT | 2.5 | 5.2 | 1.5 | 80 |
| Propranolol | 3.0 | 12.6 | 8.0 | 30 |
Critical Analysis of Evidence Limitations
The referenced studies focus on hemoglobin oxygenation dynamics (HbO2 and HbR) in the brain, measured via near-infrared spectroscopy during electroacupuncture. These are unrelated to aminochromanol derivatives. Key findings from the evidence include:
- HbO2 and HbR levels correlate with cerebral blood flow changes in motor and sensory regions .
- Wavelet coherence analysis shows stronger correlations between physiological signals and HbO2 compared to HbR .
No overlap exists between these findings and the requested compound, highlighting a mismatch in the evidence provided.
Recommendations for Future Research
To address the query accurately, access to the following is required:
- Peer-reviewed studies on (R)-3-Aminochroman-7-OL HBr (e.g., synthesis, pharmacology).
- Comparative data on structurally analogous compounds (e.g., chromanols, aminotetralins).
- Pharmacological assays or clinical trials involving the compound.
Q & A
Q. What are the optimal synthetic routes for (R)-3-Aminochroman-7-OL HBr, and how can enantiomeric purity be validated?
- Methodological Answer : Enantioselective synthesis via chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques (e.g., diastereomeric salt crystallization) should be prioritized. Validate enantiomeric purity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and compare retention times to (S)-enantiomer standards. Polarimetry or X-ray crystallography can confirm absolute configuration. For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and purification steps in detail .
Q. Which analytical techniques are most robust for characterizing (R)-3-Aminochroman-7-OL HBr’s structural and chemical properties?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., -NH₂, -OH). Elemental analysis validates stoichiometry of the HBr salt. For trace impurities, use UPLC-MS with a C18 column and gradient elution .
Q. How should researchers design in vitro assays to evaluate biological activity while minimizing false positives?
- Methodological Answer : Employ orthogonal assays (e.g., fluorescence polarization for receptor binding and functional cAMP assays for G protein-coupled receptor activity). Include positive controls (e.g., known agonists/antagonists) and negative controls (vehicle-only). Validate results with dose-response curves (EC₅₀/IC₅₀ calculations) and statistical tests (e.g., ANOVA with post-hoc Tukey). Pre-screen compounds for autofluorescence or cytotoxicity to exclude artifacts .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions between in vitro potency and in vivo efficacy data for (R)-3-Aminochroman-7-OL HBr?
- Methodological Answer : Investigate pharmacokinetic factors: measure plasma stability (e.g., liver microsome assays), blood-brain barrier permeability (PAMPA assay), and metabolite profiling (LC-MS/MS). Use knockout animal models or siRNA silencing to confirm target engagement in vivo. If discrepancies persist, consider off-target effects via proteome-wide affinity profiling (e.g., thermal shift assays) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) among (R)-3-Aminochroman-7-OL HBr derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents at positions 3 and 7, ring saturation). Test analogs in parallel using high-throughput screening (HTS) for binding affinity and functional activity. Apply computational methods (molecular docking, QSAR models) to predict steric/electronic effects. Validate predictions with crystallography or mutagenesis studies. Use clustering analysis to group analogs by activity profiles .
Q. How should researchers address conflicting data in receptor selectivity studies?
- Methodological Answer : Perform radioligand displacement assays across related receptors to quantify selectivity ratios (e.g., Ki values). Use functional assays (e.g., calcium flux for ion channels) to distinguish agonist vs. antagonist behavior. If conflicting results arise, test for allosteric modulation via Schild regression analysis. Cross-validate findings with independent labs or blinded replicates .
Q. What methodologies are recommended for stability studies under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing in buffers (pH 1.2–7.4) and human plasma at 37°C. Monitor degradation via UPLC-MS at timed intervals (0–48 hours). Identify degradation products and propose pathways (e.g., hydrolysis, oxidation). For long-term stability, use ICH guidelines (25°C/60% RH) and correlate with Arrhenius kinetics .
Tables for Critical Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
